5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine

MTH1 inhibitor DNA damage repair Fragment-based drug discovery

5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine (CAS 424813-05-8) is a heterocyclic 2-aminopyrimidine derivative featuring a morpholine substituent at the 6-position, an ethyl group at the 5-position, and a methyl group at the 4-position. With a molecular weight of 222.29 g/mol and formula C11H18N4O, this compound is cataloged as ChemBridge building block 6077639 (CHEMBRDG-BB and assigned ChEMBL ID CHEMBL4938738.

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
CAS No. 424813-05-8
Cat. No. B3021060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine
CAS424813-05-8
Molecular FormulaC11H18N4O
Molecular Weight222.29 g/mol
Structural Identifiers
SMILESCCC1=C(N=C(N=C1N2CCOCC2)N)C
InChIInChI=1S/C11H18N4O/c1-3-9-8(2)13-11(12)14-10(9)15-4-6-16-7-5-15/h3-7H2,1-2H3,(H2,12,13,14)
InChIKeyVYZIWKYGVDQKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine CAS 424813-05-8: Core Chemical Identity and Procurement Baseline


5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine (CAS 424813-05-8) is a heterocyclic 2-aminopyrimidine derivative featuring a morpholine substituent at the 6-position, an ethyl group at the 5-position, and a methyl group at the 4-position. With a molecular weight of 222.29 g/mol and formula C11H18N4O, this compound is cataloged as ChemBridge building block 6077639 (CHEMBRDG-BB 6077639) and assigned ChEMBL ID CHEMBL4938738 . It is a solid fragment-like molecule (LogP 1.71, PSA 64.27 Ų) supplied at 95% purity and used primarily as a screening compound in early-stage drug discovery campaigns .

Why Generic Substitution Fails for 5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine in Research Procurement


Fragment-like 2-aminopyrimidines with pendant morpholine rings cannot be treated as interchangeable commodities. Even minor regioisomeric or substituent variations drastically alter the hydrogen-bonding network and steric complementarity within target binding pockets. The specific 4-methyl-5-ethyl-6-morpholino substitution pattern of this compound generates a unique electrostatic surface and conformational ensemble that distinguishes it from mono-substituted or regioisomeric analogs. In silico docking and fragment-based screening data confirm that subtle scaffold modifications can shift target engagement by orders of magnitude, making uncritical replacement with a generic 'aminopyrimidine' or 'morpholinopyrimidine' a source of irreproducible screening results [1]. The quantitative evidence below substantiates this position.

Quantitative Differentiation Evidence: 5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine vs. Closest Analogs


MTH1 (NUDT1) Enzyme Inhibition Potency: Direct Target Engagement Data

This compound demonstrates confirmed inhibitory activity against full-length human MutT Homolog 1 (MTH1/NUDT1) with an IC50 of 1.50 × 10³ nM (1.5 µM), measured in an enzymatic assay using recombinant protein expressed in E. coli Rosetta cells [1]. While this potency places it in the weak-to-moderate fragment-hit range, it provides a validated starting point for structure-activity relationship (SAR) optimization. For context, the potent reference MTH1 inhibitor TH287 (a different chemotype) achieves an IC50 of 0.8 nM [2]. However, among fragment-sized screening hits against MTH1, IC50 values spanning 6 to 79 µM have been reported, making this compound a mid-range fragment hit [3].

MTH1 inhibitor DNA damage repair Fragment-based drug discovery

Physicochemical Benchmarking Against Fragment Library Standards

The compound possesses a calculated partition coefficient (LogP) of 1.71 and a topological polar surface area (PSA) of 64.27 Ų . These values situate it favorably within fragment library design criteria. The Rule of Three (Ro3) for fragments recommends LogP ≤ 3 and PSA ≤ 60 Ų. While the PSA is slightly above the Ro3 threshold, the LogP comfortably falls within the guideline [1]. Compared to the general ChemBridge fragment library median (LogP ~1.3–1.8, PSA ~55–75 Ų for fragment-sized heterocycles), this compound occupies a moderate lipophilicity space with slightly elevated polarity arising from the morpholine oxygen and two primary amine hydrogens.

Fragment-based screening Lead-likeness Physicochemical profiling

Substituent Pattern Enumeration: 4-Methyl-5-Ethyl-6-Morpholino Pyrimidine Scaffold

The compound presents a distinct tri-substitution pattern on the 2-aminopyrimidine core: a methyl group at C4, an ethyl group at C5, and a morpholine ring at C6. This specific arrangement is enumerated as ChemBridge ID 6077639 and is structurally distinct from common regioisomers such as 4-morpholino-5-methyl-6-ethylpyrimidin-2-amine or 4-ethyl-6-morpholinopyrimidin-2-amine found in screening collections . Systematic enumeration of the 2-aminopyrimidine morpholine series reveals that relocating the ethyl substituent from C5 to C6 alters the steric profile around the morpholine moiety, while removal of the 4-methyl group eliminates a key hydrophobic contact point. In the context of MTH1 inhibition, fragment SAR indicates that substituent position critically influences docking pose and hydrogen-bond interactions with Asp119 and Asp120 in the active site [1].

Scaffold diversity Regioisomer differentiation 2-Aminopyrimidine library

Commercial Availability and Purity Specification for Reproducible Screening

This compound is supplied through ChemBridge's Hit2Lead platform (BB-6077639) at 95% purity as a solid, with a catalog price of $51 per gram . Alternative suppliers including ABCR (AB220785, 95%) and MolCore (NLT 98%) provide additional sourcing options . Purity ≥95% is the minimum threshold recommended for fragment screening to avoid false positives from impurities. Unlike custom-synthesized analogs requiring weeks of synthesis time, this compound is stocked for immediate dispatch, enabling rapid hit follow-up.

Compound procurement Screening library quality Hit validation

Evidence-Backed Application Scenarios for 5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine


Fragment-Based Screening Campaigns Targeting MTH1 (NUDT1) for Oncology

This compound serves as a validated, commercially available fragment hit for MTH1 with an IC50 of 1.5 µM. Research groups investigating DNA damage repair pathways in cancer can use this compound directly as a starting point for structure-based optimization, leveraging the established docking poses from fragment-MTH1 co-crystal structures [1]. Its modest potency and fragment-compliant physicochemical profile make it suitable for fragment elaboration strategies without the solubility or aggregation liabilities of more lipophilic chemotypes.

Core Scaffold for 2-Aminopyrimidine Library Diversification

The 4-methyl-5-ethyl-6-morpholino-2-aminopyrimidine scaffold provides a synthetically tractable core for parallel library synthesis. The primary amine at C2 enables facile derivatization (acylation, sulfonylation, reductive amination), while the morpholine ring can be replaced via nucleophilic aromatic substitution or cross-coupling chemistry. Medicinal chemistry teams seeking to explore 2-aminopyrimidine chemical space around a validated biological target can use this compound as a diversity-oriented synthesis template, with the MTH1 inhibition data serving as a preliminary benchmark for target engagement [1].

Hit Validation and Off-Target Selectivity Profiling in Cellular Assays

With confirmed MTH1 enzyme inhibition and a known ChEMBL/BindingDB record, this compound is suitable for cellular target engagement studies (CETSA, NanoBRET) and counter-screening against related NUDIX hydrolases (MTH2, NUDT5, NUDT12, NUDT14, NUDT16). Its fragment-like properties facilitate cell permeability assessment and intracellular target occupancy measurement, which are essential for distinguishing productive chemical matter from assay artifacts before committing resources to lead optimization [1].

Reference Compound for Analytical Method Development and Quality Control

Supplied at 95–98% purity from multiple reputable vendors, this compound can serve as a reference standard for HPLC/UPLC method development, LC-MS calibration, and NMR spectral library construction for aminopyrimidine-morpholine fragment libraries. Its well-defined structure (SMILES: CCC1=C(C)N=C(N)N=C1N2CCOCC2) and documented retention time data support reproducible analytical qualification of compound integrity across different batches and suppliers [1].

Quote Request

Request a Quote for 5-Ethyl-4-methyl-6-(4-morpholinyl)-2-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.